![molecular formula C29H29N3O5 B2391765 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894558-11-3](/img/structure/B2391765.png)
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications
Structural and Binding Characteristics
The scientific research on compounds structurally related to 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide has focused on understanding their spatial orientations and anion coordination capabilities. Studies like those conducted by Kalita and Baruah (2010) highlight the unique geometries and self-assembly properties of similar amide derivatives, showcasing their potential in developing molecular structures with specific binding abilities. The observed tweezer-like geometry and channel-like structures through weak interactions suggest potential applications in molecular recognition and sensor development (Kalita & Baruah, 2010).
Molecular Interactions and Complex Formation
Further investigation into the structural aspects of quinoline derivatives reveals their interaction with various molecules, including aromatic diols, leading to the formation of co-crystals and salts with distinct molecular architectures. Research by Karmakar, Kalita, and Baruah (2009) on the co-crystal formation and hydration states of these compounds provides insights into their solid-state chemistry, which is crucial for designing functional molecular materials with desired physical properties (Karmakar et al., 2009).
Catalysis and Synthesis Applications
The synthesis and catalytic applications of related compounds have been explored in contexts such as the asymmetric hydrogenation of alkenes. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands based on similar molecular frameworks, demonstrating their efficacy in catalyzing the asymmetric hydrogenation process. This research underlines the potential of such compounds in facilitating the synthesis of chiral pharmaceutical ingredients, offering a pathway to more efficient and selective catalytic processes (Imamoto et al., 2012).
Optical and Sensing Properties
The optical properties and sensing capabilities of amide-containing quinoline derivatives have also been a subject of study. Compounds with structural similarities to this compound have shown promising fluorescence properties upon interaction with specific molecules. This characteristic makes them suitable for applications in fluorescence sensing, where they can be used to detect and measure the concentration of various analytes in complex environments (Karmakar, Sarma, & Baruah, 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
The compound interacts with EGFR by binding to its ATP pocket . This interaction inhibits the tyrosine kinase activity of EGFR, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR leads to a decrease in the activation of downstream pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the inhibition of EGFR can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The compound’s ability to inhibit egfr with half maximal inhibitory concentrations (ic 50) in the range of 1029 nM to 6523 nM suggests that it may have good bioavailability .
Result of Action
The compound shows evident anticancer activity against various cell lines, particularly against non-small cell lung cancer A549 and NCI-H157 cell lines . The most potent anticancer agent in the series, compound 13c, has an IC 50 between 8.82 and 10.24 μM .
properties
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-4-6-22(7-5-19)30-17-21-14-20-15-26-27(37-13-12-36-26)16-25(20)32(29(21)34)18-28(33)31-23-8-10-24(35-2)11-9-23/h4-11,14-16,30H,3,12-13,17-18H2,1-2H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQBFIUXAZZJPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=C(C=C5)OC)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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